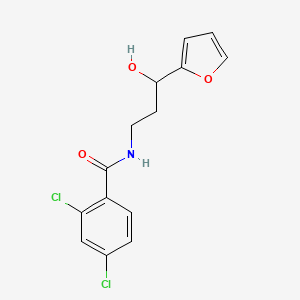
2,4-dichloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-dichloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide” belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine. The specific synthesis route would depend on the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. In the case of a benzamide, the amide group may undergo hydrolysis, reduction, or reactions with electrophiles. The aromatic ring may undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. These properties are important for understanding how the compound behaves under different conditions .Scientific Research Applications
Bioorganic Chemistry and Pharmacology Applications
A study by Kucklaender et al. (2011) highlighted the novel application of DDQ (2,3-dichloro-5,6-dicyano-benzoquinone) in the Nenitzescu reaction, which led to the production of 3-amino-benzo[b]furan derivatives. These derivatives demonstrated significant inhibition of human proteinkinase CK2 and cytostatic activity, with a notable compound exhibiting an IC(50) value of 0.2μM for CK2, suggesting potential in cancer therapy and enzyme inhibition research (Kucklaender et al., 2011).
Organic Synthesis and Chemical Reactions
Stepanova, Dmitriev, and Maslivets (2020) developed synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one moiety through the reaction of furan-2,3-diones. These compounds have potential applications in biological activity studies, chemosensors, and fluorescence, demonstrating the versatility of furan derivatives in synthetic chemistry and material science (Stepanova, Dmitriev, & Maslivets, 2020).
Material Science and Polymer Chemistry
Jiang et al. (2014) focused on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, a biobased rigid diol, as the building block. This work illustrates the application of furan derivatives in developing sustainable and biobased materials, contributing to the advancement of green chemistry and material science (Jiang et al., 2014).
Fluorescence Sensing and Imaging
Han et al. (2018) conducted a theoretical study on the modification of molecular structure to regulate excited-state intramolecular proton and charge transfer characteristics, based on 3-hydroxyflavone. They designed derivatives by extending the furan heterocycle, which modulated the excited-state dynamics and spectral properties. This research has implications for the development of fluorescent probes and organic radiation scintillators, showcasing the potential of furan derivatives in high-precision fluorescence sensing and imaging applications (Han et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its potential applications. For example, if the compound shows promising biological activity, it may be further studied as a potential drug candidate. Alternatively, if the compound has interesting chemical reactivity, it may be used as a building block in the synthesis of other complex molecules .
Properties
IUPAC Name |
2,4-dichloro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c15-9-3-4-10(11(16)8-9)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHYVRVOFVYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline](/img/structure/B2981168.png)
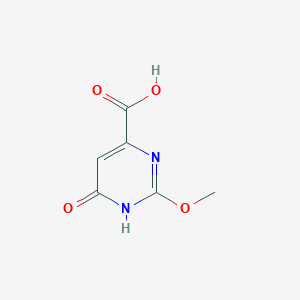
![4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2981170.png)
![tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2981172.png)
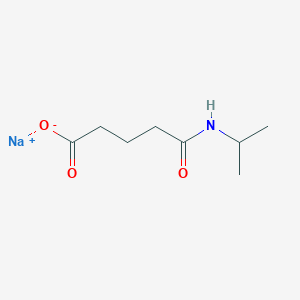

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2981178.png)
![6-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B2981180.png)
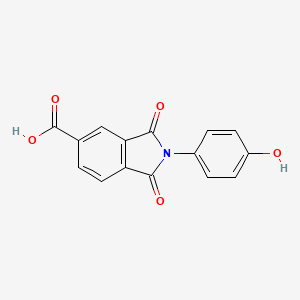
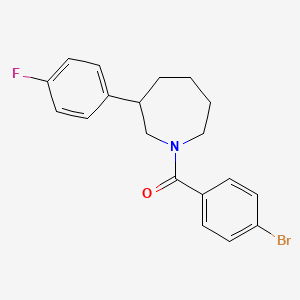
![1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2981184.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)
![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2981191.png)
